Methyl 3-anilinopyrazine-2-carboxylate

Description

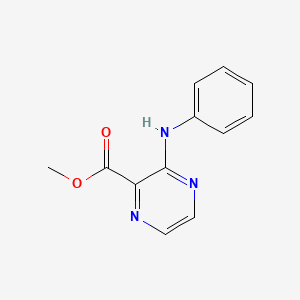

Methyl 3-anilinopyrazine-2-carboxylate is a pyrazine derivative characterized by an anilino (phenylamino) substituent at the 3-position and a methyl ester group at the 2-position. Its synthesis typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with methanol and sulfuric acid under reflux, yielding a yellow solid with a moderate yield of 51% . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of adenosine-mimicking derivatives and antimicrobial agents. Its reactivity in acylation reactions is higher than that of 3-aminopyrazine-2-carboxamide, making it a preferred substrate for further functionalization .

Properties

CAS No. |

89109-19-3 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

methyl 3-anilinopyrazine-2-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c1-17-12(16)10-11(14-8-7-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |

InChI Key |

ANJRHIXEBGXIIV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CN=C1NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chlorinated Derivatives

- Methyl 3-amino-6-chloro-5-anilinopyrazine-2-carboxylate (C₁₂H₁₁ClN₄O₂): This derivative incorporates chlorine at the 6-position and an anilino group at the 5-position. Its molecular weight (278.70 g/mol) and lipophilicity are significantly higher than the parent compound due to the chloro and phenylamino groups. The chlorine atom enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions .

- However, the hydroxyl group necessitates protection during synthetic steps to prevent undesired side reactions .

Alkylated Derivatives

- Methyl 3-amino-6-methylpyrazine-2-carboxylate (C₇H₉N₃O₂): A methyl group at the 6-position reduces polarity compared to chlorine-substituted analogs. This modification enhances membrane permeability, which is advantageous in drug design. The compound’s molecular weight is 167.17 g/mol, and its IR spectrum shows characteristic NH₂ and ester carbonyl peaks at 3389 cm⁻¹ and 1660 cm⁻¹, respectively .

Carboxamide Derivatives

- 3-Amino-N-phenylpyrazine-2-carboxamide (C₁₁H₁₀N₄O): Replacing the methyl ester with a phenylcarboxamide group alters solubility and bioactivity. The melting point (105.4–106.8°C) is higher than that of this compound, reflecting increased crystallinity. NMR data (δ 9.81 ppm for CONH) confirm the carboxamide structure .

- 3-Amino-N-hexylpyrazine-2-carboxamide (C₁₁H₁₈N₄O): A hexyl chain introduces lipophilicity, lowering the melting point to 30.1–32.1°C. This derivative exhibits improved passive diffusion across biological membranes, as evidenced by its higher log k value (0.569) compared to phenyl-substituted analogs (log k = 0.189) .

Tabulated Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.